6-Methylpyrimidin-4-amine
Overview
Description
6-Methylpyrimidin-4-amine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by a pyrimidine ring substituted with a methyl group at the 6-position and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under specific conditions to form the pyrimidine ring, followed by methylation at the 6-position . Another method involves the use of o-methyl isourea salt and cyanoacetate, which undergo condensation, methylation, and self-cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-Methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting the corresponding biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylpyrimidin-4-thiol
- 4-Chloro-6-methylpyrimidine
- 4,6-Dimethylpyrimidine-5-carboxylic acid
- 5-Bromo-4,6-dimethylpyrimidine
Uniqueness
6-Methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications, particularly in the synthesis of biologically active molecules and materials .
Properties
IUPAC Name |
6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-5(6)8-3-7-4/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAERIBHKDNBVOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871028 | |
Record name | 6-Methyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-28-7 | |
Record name | 4-Amino-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3435-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do modifications to the cyclohexane ring of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) influence its potency and selectivity towards KCa2 channel subtypes?
A1: Replacing the cyclohexane ring of CyPPA with various substituents significantly impacts its interaction with KCa2 channels. Introducing specific halogen atoms to the benzene ring of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives led to notable changes:
- Compound 2q: Halogen additions at the 2 and 5 positions of the benzene ring resulted in a 10-fold increase in potency towards KCa2.2a channels compared to CyPPA.
- Compound 2o: Halogen substitutions at the 3 and 4 positions of the benzene ring led to a 7-fold increase in potency towards KCa2.2a channels compared to CyPPA.
Q2: What is the structural significance of the observed hydrogen bonding patterns in 2-chloro-6-methylpyrimidin-4-amine?
A2: In the crystal structure of 2-chloro-6-methylpyrimidin-4-amine (C5H6ClN3), molecules interact through N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further linked by additional N—H⋯N hydrogen bonds, creating a two-dimensional network parallel to the (100) plane. Additionally, a slipped π–π interaction between inversion-related molecules contributes to the overall crystal packing. These specific interactions and arrangements provide valuable insights into the solid-state structure of this compound. Understanding such interactions can be beneficial for designing formulations and predicting physicochemical properties.
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